

Ogremorphin (OGM): A Novel Analgesic Agent - Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Ogremorphin

Cat. No.: B15602685

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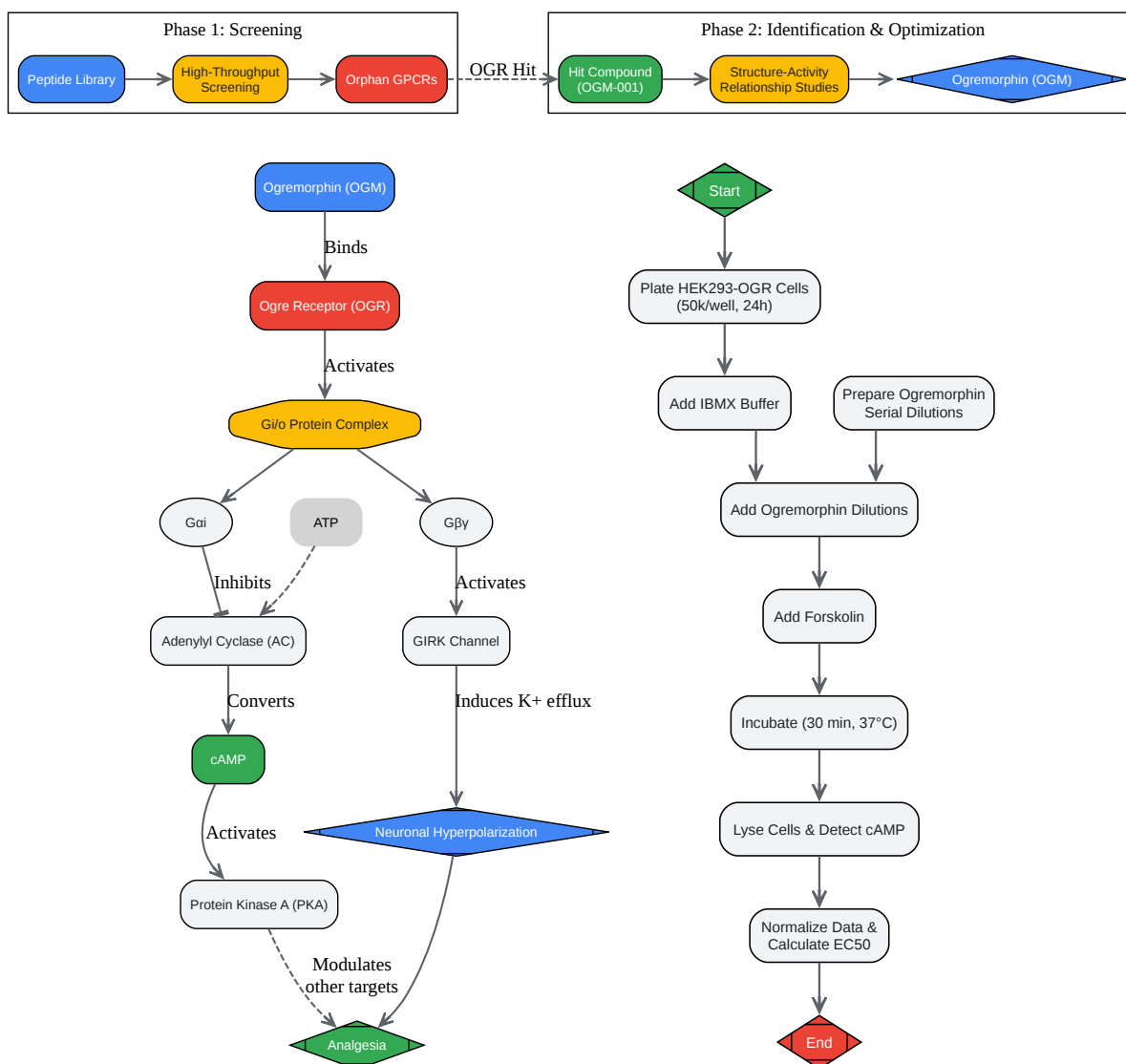
Disclaimer: **Ogremorphin** (OGM) is a fictional compound presented here as a speculative case study for illustrative purposes. All data, protocols, and pathways are hypothetical and designed to meet the prompt's requirements for a technical guide.

Abstract

Ogremorphin (OGM) is a novel, synthetically-derived bicyclic peptide with potent and selective analgesic properties. This document provides a comprehensive overview of the discovery, total synthesis, and mechanism of action of OGM. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein details the compound's unique interaction with the Ogre Receptor (OGR), a newly characterized G-protein coupled receptor, and outlines its downstream signaling effects. All quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided.

Discovery and Lead Identification

Ogremorphin was identified through a high-throughput screening campaign of a proprietary library of synthetic cyclic peptides designed to target orphan GPCRs. The initial lead compound, OGM-001, exhibited high binding affinity for a previously uncharacterized receptor, now designated the Ogre Receptor (OGR), which is predominantly expressed in the dorsal root ganglia and periaqueductal gray matter. Subsequent structure-activity relationship (SAR) studies led to the development of **Ogremorphin**, a derivative with significantly improved potency and metabolic stability.



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